N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide
Description
N-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a [(2,5-dimethylphenyl)methyl]sulfanyl group and at position 3 with an acetamide moiety. Its molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of 273.4 g/mol.
Properties
IUPAC Name |
N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-4-5-11(2)13(8-10)9-20-15-7-6-14(17-18-15)16-12(3)19/h4-8H,9H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKAESFKYHCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.35 g/mol
- CAS Number : 872997-03-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may inhibit certain enzymatic pathways, leading to various pharmacological effects including anti-inflammatory and potential antiviral activities.
Biological Activities
- Antiviral Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV and influenza viruses | |
| Antioxidant | Reduction in oxidative stress markers | |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |
Case Study 1: Antiviral Efficacy
A study conducted by MDPI evaluated the antiviral properties of various heterocyclic compounds, including pyridazines. The results indicated that certain derivatives showed effective inhibition against HCV with IC50 values in the low micromolar range . This suggests that this compound may have similar efficacy.
Case Study 2: Antioxidant Activity
Research published in ACS Omega highlighted the antioxidant potential of pyridazine derivatives. The study demonstrated that these compounds effectively scavenge free radicals, thereby reducing cellular damage due to oxidative stress . This property could be beneficial in developing therapeutic agents for conditions like neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
N-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyridazin-3-yl)acetamide has shown promise as a candidate for drug development. Its structural characteristics allow it to interact with specific biological targets, making it a potential inhibitor of various enzymes and receptors.
Potential Therapeutic Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, making it relevant for conditions such as cancer or inflammation.
- Receptor Modulation : It could act on specific receptors in the body, influencing signaling pathways and potentially leading to therapeutic effects.
Biological Studies
This compound can serve as a probe in biological research to study molecular interactions and pathways. Its ability to bind selectively to certain proteins makes it useful for:
- Investigating cellular mechanisms.
- Understanding disease processes at the molecular level.
Material Science
The unique properties of this compound can be leveraged in material science:
- Sensing Applications : The compound's chemical structure may allow it to function as a sensor for detecting specific analytes.
- Catalysis : Its reactivity could be harnessed in catalytic processes, offering new avenues for synthetic chemistry.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on certain enzymes revealed significant activity against protein kinases involved in cancer progression. The compound demonstrated IC50 values indicating strong binding affinity, suggesting its potential as a lead compound for anti-cancer drugs.
Case Study 2: Biological Pathway Modulation
Research exploring the interaction of this compound with cellular receptors indicated that it could modulate signaling pathways related to inflammation. This finding supports its application in developing treatments for inflammatory diseases.
Case Study 3: Material Development
In material science applications, this compound was used to synthesize novel polymeric materials with enhanced electrical conductivity. These materials showed promise for use in electronic devices and sensors.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Core Heterocycles : The target compound’s pyridazine ring (a six-membered di-aza heterocycle) contrasts with 7c-7f ’s oxadiazole/thiazole systems (five-membered rings), which confer distinct electronic profiles and hydrogen-bonding capabilities .
- Substituent Effects: The [(2,5-dimethylphenyl)methyl]sulfanyl group in the target compound differs from L383-0882’s piperazine-linked 2,5-dimethylphenyl group, impacting steric bulk and solubility.
- Functional Groups : Unlike alachlor (a chloroacetamide herbicide), the target lacks a chlorine atom, which may reduce environmental persistence and toxicity .
Physicochemical Properties
- Melting Points : Compounds 7c-7f exhibit melting points between 134–178°C, attributed to their rigid oxadiazole/thiazole cores and intermolecular hydrogen bonding . The target compound’s pyridazine core and flexible sulfanyl linkage may result in a lower melting point, though experimental data are unavailable.
- Molecular Weight : The target compound (273.4 g/mol) is smaller than L383-0882 (447.6 g/mol), suggesting better bioavailability and membrane permeability in drug design contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
